Guanylmelamine - 4405-08-7

Guanylmelamine

Catalog Number: EVT-292718
CAS Number: 4405-08-7
Molecular Formula: C4H8N8
Molecular Weight: 168.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Guanylmelamine and its related compounds, such as guanylin and uroguanylin, are part of a family of peptides that play a crucial role in regulating the cyclic guanosine 3'-5' monophosphate (cGMP) signaling pathway. These peptides have been identified as key players in various physiological processes, including the regulation of intestinal and renal functions. The therapeutic potential of these peptides extends to a range of diseases, from gastrointestinal disorders to cardiovascular and pulmonary diseases1 3 5.

Synthesis Analysis
  • Reaction of dicyandiamide with hydrogen chloride: This method, employing an acid catalyst in an inactive solvent (phenol or pyridine-nitrobenzene mixture), yields mono and diguanylmelamine. Higher acid concentrations favor monoguanylmelamine production. Notably, cyanamide is formed as a byproduct, potentially contributing to polyguanylmelamine formation. []
  • Reaction of dicyandiamide dihydrochloride in phenol: This method leads to the formation of guanyl-O-phenylisourea hydrochloride in good yield. []
Molecular Structure Analysis
  • Hydroxymethylation and Methylene Bridge Formation with Formaldehyde: Guanylmelamine readily undergoes hydroxymethylation with formaldehyde, forming methylolated derivatives. This reaction is pH-dependent and influenced by the basicity of guanylmelamine. Subsequent methylene bridge formation between methylolated guanylmelamine molecules leads to resin formation. The kinetics and mechanism of these reactions have been studied in detail. []
  • Cyclocondensation with Benzaldehyde: Guanylmelamine derivatives, such as N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine, undergo cyclocondensation with benzaldehyde to yield triazine-fused heterocycles. This reaction proceeds with high chemo- and regioselectivity. []
Mechanism of Action

Guanylin and uroguanylin peptides activate the receptor-guanylate cyclase (R-GC) located on the apical membrane of epithelial cells. This activation leads to an increase in intracellular cGMP, which in turn triggers the secretion of chloride and bicarbonate, affecting fluid and electrolyte balance. The peptides were originally isolated from rat jejunum and opossum urine and are now recognized as endogenous hormones that regulate R-GC signaling proteins in target cells. Their physiological roles include maintaining the balance of epithelial cells in the intestinal lining and modulating sodium balance in the kidneys1.

In the cardiovascular system, soluble guanylyl cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. NO binds to a prosthetic heme group on sGC, catalyzing the synthesis of cGMP, which leads to vasorelaxation and inhibits smooth muscle proliferation, leukocyte recruitment, and platelet aggregation. Impaired NO and cGMP signaling are implicated in various cardiovascular diseases, and targeting this pathway has therapeutic potential3.

Physical and Chemical Properties Analysis
  • Basicity: Guanylmelamine exhibits significant basicity with two pKb values (pKb1=4.57, pKb2=11.52 at 25°C). This basicity influences its reactivity, especially in reactions involving protonation or deprotonation steps. []
  • Solubility: Guanylmelamine and its derivatives show varying solubility in different solvents, depending on factors like pH and the nature of the substituents. [, ]
Applications in Various Fields

Gastrointestinal Therapeutics

Guanylin peptides have shown promise as therapeutic agents for conditions such as secretory diarrhea caused by enteric bacteria, irritable bowel syndrome (IBS) with constipation, and colon cancer. Uroguanylin, in particular, has demonstrated anti-tumor actions in animal models of human colon cancer. Additionally, ST peptides, related to guanylin peptides, can be used as diagnostic agents to detect secondary colon cancers through imaging techniques like SPECT1.

Cardiovascular and Pulmonary Disease

Inhibitors of sGC, such as ODQ, have been studied for their role in vasodilation and the development of tolerance to vasodilators in bovine coronary arteries. These studies contribute to understanding the mechanisms underlying cardiovascular diseases and the potential for sGC as a therapeutic target. The development of sGC agonists, such as riociguat and vericiguat, has been a significant advancement in treating chronic thromboembolic pulmonary hypertension (CTEPH) and heart failure2 3 5.

Antiproliferative Effects

Guanyl diamines, which inhibit deoxyhypusine synthase, have been studied for their antiproliferative effects on Chinese hamster ovary (CHO) cells. These compounds, such as N1-guanyl-1,7-diaminoheptane, have shown potential in inhibiting cell growth, suggesting a role in cancer therapy. The uptake of these inhibitors by the polyamine transport system and their intracellular action through the inhibition of hypusine synthesis highlight their therapeutic potential4.

Dicyandiamide

  • Compound Description: Dicyandiamide is a starting material for the synthesis of guanylmelamine. []
  • Relevance: Dicyandiamide reacts in the presence of hydrogen chloride to form both mono- and diguanylmelamine. This direct synthetic relationship establishes a clear structural similarity between dicyandiamide and guanylmelamine. []

Monoguanylmelamine

  • Compound Description: Monoguanylmelamine is a reaction product formed during the synthesis of guanylmelamine from dicyandiamide. []
  • Relevance: Monoguanylmelamine is produced alongside guanylmelamine when using hydrogen chloride as a catalyst. The shared synthetic pathway and nomenclature ("mono" vs. "di") strongly suggest a structural similarity, likely differing in the number of guanidine substituents on a core triazine ring. []

Diguanylmelamine

  • Compound Description: Diguanylmelamine is another reaction product formed during the synthesis of guanylmelamine from dicyandiamide. []
  • Relevance: Like monoguanylmelamine, diguanylmelamine is produced concurrently with guanylmelamine. The nomenclature implies that diguanylmelamine has a structure closely related to guanylmelamine, potentially involving a higher degree of guanidine substitution on the central triazine scaffold. []

Cyanamide

  • Compound Description: Cyanamide is a byproduct observed during the synthesis of guanylmelamine from dicyandiamide. []
  • Relevance: While not a direct product in the guanylmelamine formation, the emergence of cyanamide suggests it might be a fragment or a precursor involved in the reaction mechanism. This points to a potential structural relationship between cyanamide and parts of the guanylmelamine molecule. []

Guanyl-O-phenylisourea hydrochloride

  • Compound Description: This compound is formed when dicyandiamide dihydrochloride is heated in phenol. []
  • Relevance: While not directly obtained in the same reaction conditions that yield guanylmelamine, the use of dicyandiamide dihydrochloride as a starting material suggests a potential structural relationship. The presence of a guanidine moiety further suggests this compound may share a common structural motif with guanylmelamine. []

Formaldehyde

  • Compound Description: Formaldehyde is a reagent that reacts with guanylmelamine to produce hydroxymethylated derivatives and methylene bridges. []
  • Relevance: Formaldehyde reacts with the amine groups of guanylmelamine. This reaction directly modifies the guanylmelamine structure, creating derivatives with added hydroxymethyl groups or methylene bridges linking guanylmelamine units. []

Methylolated Guanylmelamine

  • Compound Description: Methylolated guanylmelamine refers to the products formed by the reaction of guanylmelamine with formaldehyde, resulting in the addition of hydroxymethyl groups (-CH2OH) to the molecule. []
  • Relevance: These derivatives are directly derived from guanylmelamine, making them structurally similar but with altered reactivity due to the hydroxymethyl groups. []

Methylene-bridged Guanylmelamine

  • Compound Description: This refers to the products formed when two or more guanylmelamine molecules are linked together by methylene bridges (-CH2-) following a reaction with formaldehyde. []
  • Relevance: This creates oligomeric or polymeric structures from guanylmelamine, indicating a clear structural relationship where multiple guanylmelamine units are connected. []

9. Schiff base derivative of Guanylmelamine* Compound Description: This compound is a proposed intermediate in the formation of methylene bridges in guanylmelamine upon reaction with formaldehyde under acidic conditions. []* Relevance: The Schiff base derivative arises from the reaction between guanylmelamine and formaldehyde, suggesting a structure containing both moieties. It likely forms before the final dehydration step that creates the methylene bridge, making it a key intermediate in the structural modification of guanylmelamine. []

2,4,6-tris(trichloromethyl)-1,3,5-triazine

  • Compound Description: This compound is a starting material used to synthesize a series of 2-[[(dialkylamino)alkyl]amino]-4,6-bis(trichloromethyl)-1,3,5-triazines which show modest antimalarial activity. [, ]
  • Relevance: While not directly stated to be related to guanylmelamine, the shared triazine ring system suggests a structural similarity and potential common reactivity patterns. [, ]

2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine

  • Compound Description: This compound, along with 2,4,6-tris(trichloromethyl)-1,3,5-triazine, is used in the synthesis of N-(4-chlorophenyl)-N'-[4-[[(dialkylamino)alkyl]amino]-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines, some of which exhibit modest antimalarial activity. [, ]
  • Relevance: The presence of the triazine ring, a defining feature of guanylmelamine, indicates a potential for structural similarities between this compound and guanylmelamine. [, ]

2-[[(dialkylamino)alkyl]amino]-4,6-bis(trichloromethyl)-1,3,5-triazines

  • Compound Description: This class of compounds, synthesized from 2,4,6-tris(trichloromethyl)-1,3,5-triazine, demonstrates modest antimalarial activity. [, ]
  • Relevance: The shared triazine ring structure with guanylmelamine suggests a potential for similar chemical properties and reactivity. [, ]

N-(4-chlorophenyl)-N'-[4-[[(dialkylamino)alkyl]amino]-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines

  • Compound Description: This class of compounds, synthesized from 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine, exhibits modest antimalarial activity. [, ]
  • Relevance: The presence of both a triazine ring and a guanidine group within these molecules suggests a structural similarity to guanylmelamine, which also contains these moieties. [, ]

S-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)glutathione

  • Compound Description: This compound is a key intermediate in the metabolism of atrazine, a compound structurally similar to guanylmelamine, within sorghum plants. []
  • Relevance: The triazine ring structure present in this metabolite is also a core component of the guanylmelamine molecule, indicating a potential for similar metabolic pathways or breakdown products. []

gamma-glutamyl-S-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)cysteine

  • Compound Description: This compound is formed during the metabolism of atrazine in sorghum, arising from the breakdown of S-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)glutathione. []
  • Relevance: The persistence of the triazine ring, also present in guanylmelamine, suggests that this metabolic pathway could be relevant for understanding the potential breakdown of guanylmelamine as well. []

S-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl) cysteine

  • Compound Description: This metabolite is formed during the breakdown of atrazine in sorghum plants, originating from the further processing of gamma-glutamyl-S-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)cysteine. []
  • Relevance: The continued presence of the triazine ring, a key structural element of guanylmelamine, suggests potential parallels in the metabolic breakdown pathways of both compounds. []

N-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)cysteine

  • Compound Description: This atrazine metabolite is produced in sorghum from the rearrangement of S-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)cysteine. []
  • Relevance: The shared triazine ring system between this metabolite and guanylmelamine points towards a possibility of shared metabolic pathways or similar breakdown products. []

N-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)lanthionine

  • Compound Description: This compound is a final product in the metabolism of atrazine within sorghum. It is formed from N-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)cysteine. []
  • Relevance: The presence of the triazine ring, a defining structural element of both this metabolite and guanylmelamine, suggests that understanding the metabolic fate of atrazine could provide insights into potential guanylmelamine degradation pathways. []

2-chloro-4,6-diamino-1,3,5-triazine

  • Compound Description: This compound is a metabolite of atrazine in sorghum, resulting from its complete N-dealkylation. []
  • Relevance: The structural similarity of this metabolite, particularly the presence of the triazine ring, to guanylmelamine raises the possibility of shared metabolic pathways or breakdown products. []

N,N'-bis(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)cystine

  • Compound Description: This atrazine metabolite is isolated from sorghum and provides evidence for the glutathione conjugation pathway in atrazine metabolism, ultimately leading to its lanthionine conjugate. []
  • Relevance: The presence of two triazine rings linked by a cystine bridge in this compound, while not directly analogous to guanylmelamine's structure, highlights the potential for diverse metabolic products from triazine-containing compounds like guanylmelamine. []

2-hydroxy-4-amino-6-isopropylamino-1,3,5-triazine

  • Compound Description: This compound is an intermediate metabolite identified in the atrazine degradation pathway within sorghum plants. []
  • Relevance: Although not a direct analogue of guanylmelamine, the shared triazine ring system suggests that understanding the metabolic fate of this atrazine metabolite could offer insights into potential breakdown pathways for guanylmelamine. []

2-hydroxy-4,6-diamino-1,3,5-triazine (ammeline)

  • Compound Description: Ammeline is another metabolite identified in the atrazine degradation pathway within sorghum plants. []
  • Relevance: While not structurally identical to guanylmelamine, the presence of a triazine ring in ammeline, a key structural feature also found in guanylmelamine, suggests potential similarities in their metabolic breakdown pathways or the formation of common intermediate compounds. []

1,3,6-tris(4,6-diamino-1,3,5-triazine-2-yl)hexane

  • Compound Description: This compound is a reactant used to synthesize specific salts for flame-retardant resin compositions. These salts are formed through a reaction with (iso)cyanuric acid or its derivatives. []
  • Relevance: The presence of multiple triazine rings within this compound's structure, a core feature also found in guanylmelamine, suggests potential similarities in their reactivity and potential applications, especially in material science. []

Diethyl (4,6-diamino-1,3,5-triazine-2-yl) phosphonate

  • Compound Description: This compound features a triazine ring core with phosphonate substituents. []
  • Relevance: The presence of the triazine ring, a defining structural characteristic of guanylmelamine, indicates a potential for shared chemical behavior and reactivity, even though the specific substituents differ. []

3-(4,6-diamino-1,3,5-triazin-2-yl)-2-naphthonitrile

  • Compound Description: This compound incorporates a triazine ring linked to a naphthonitrile moiety. []
  • Relevance: The inclusion of the triazine ring, a key structural element in both this compound and guanylmelamine, suggests that studying its properties and interactions could offer insights into the behavior of guanylmelamine, particularly in the context of crystal engineering and supramolecular chemistry. []

4,6-bis-ethylamino[1,3,5]triazine-2-tiol

  • Compound Description: This compound is a key precursor used to synthesize a series of (4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide derivatives that are being investigated for antiviral activity. []
  • Relevance: The shared triazine ring structure with guanylmelamine highlights the versatility of this chemical scaffold for developing biologically active compounds. []

(4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide derivatives

  • Compound Description: This series of compounds, derived from 4,6-bis-ethylamino[1,3,5]triazine-2-tiol, is being studied for its potential antiviral activity against influenza A (H1N1). []
  • Relevance: The shared triazine ring with guanylmelamine underscores the potential of triazine-containing compounds for diverse biological applications. []

Properties

CAS Number

4405-08-7

Product Name

Guanylmelamine

IUPAC Name

2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine

Molecular Formula

C4H8N8

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12)

InChI Key

QLVPICNVQBBOQP-UHFFFAOYSA-N

SMILES

C1(=NC(=NC(=N1)N=C(N)N)N)N

Synonyms

N-(4-Amino-3,6-dihydro-6-imino-1,3,5-triazin-2-yl)-guanidine; (4,6-Diamino-1,3,5-triazin-2-yl)-guanidine; (4,6-Diamino-s-triazin-2-yl)-guanidine; (Aminoiminomethyl)-1,3,5-triazine-2,4,6-triamine; Monoguanylmelamine; N-(4-Amino-3,6-dihydro-6-imino-1,3

Canonical SMILES

C1(=NC(=NC(=N1)N=C(N)N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.